(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Catalog No.
S3357363
CAS No.
941689-36-7
M.F
C10H20N2O7
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid...

CAS Number

941689-36-7

Product Name

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate

Molecular Formula

C10H20N2O7

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1

InChI Key

WTVPNZLAZFGAFK-FJXQXJEOSA-N

SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O

This compound is a derivative of nitrilotriacetic acid (NTA), a well-known chelating agent []. Chelating agents can bind to metal ions, forming stable complexes. (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate possesses similar chelating properties due to the presence of multiple carboxylic acid groups in its structure [].


Molecular Structure Analysis

The key feature of the molecule is the central carbon chain, containing an amine group (NH2) at one end and a carboxylic acid (COOH) group at the other. Two acetic acid (CH3COOH) groups are attached to the central chain via nitrogen atoms, forming the chelating groups []. The "S" designation indicates the specific stereochemistry of the molecule, but detailed analysis of stereochemistry is beyond the scope of this discussion.


Chemical Reactions Analysis

The compound's function as a chelating agent involves complex formation with metal ions. The carboxylic acid groups donate lone pairs of electrons to the metal ion, forming stable bonds and effectively sequestering the metal ion []. However, specific balanced chemical equations for complex formation depend on the particular metal ion involved.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is limited and not readily available in scientific databases.

The primary mechanism of action of this compound is related to its chelating properties. By binding to metal ions, it can affect various processes in which metal ions play a crucial role. For instance, it can influence enzyme activity or disrupt cellular metal homeostasis in biological systems []. However, detailed discussions on specific mechanisms in biological contexts are not available without venturing into potentially age-restricted areas of research.

Chelating Agent

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate possesses a central amine functional group flanked by three carboxylic acid groups. This structure allows it to act as a chelating agent, forming stable complexes with metal ions, particularly transition metals in the +2 oxidation state, such as cobalt (Co2+), copper (Cu2+), and nickel (Ni2+) []. This property makes it valuable in various research areas, including:

  • Biomedical research: Studying the interaction of metal ions with biological molecules and processes [].
  • Environmental science: Investigating the binding and transport of metal contaminants in water and soil [].
  • Catalysis: Developing new catalysts for chemical reactions involving metal ions [].

Biomolecule Immobilization

The presence of both a chelating group and an amine group makes (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate useful for immobilizing biomolecules on various surfaces. This can be achieved by attaching the molecule to a support material via the chelating group, while the amine group can be used to covalently bind biomolecules like proteins or enzymes []. This technique finds applications in:

  • Biosensing: Development of biosensors for the detection of specific molecules [].
  • Drug discovery: Immobilization of enzymes for drug screening and development [].
  • Biocatalysis: Immobilization of enzymes for efficient biocatalysis reactions [].

Sequence

K

Dates

Modify: 2023-08-19

Explore Compound Types